3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide.
Carboxamide formation: The final step involves the reaction of the amine with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction: Reduction can yield primary amines or alcohols.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: A simpler analog with similar structural features.
1-cyclopentyl-1H-pyrazole: Lacks the carboxamide group but shares the cyclopentyl and pyrazole moieties.
1-methyl-1H-pyrazole-5-carboxamide: Similar but without the cyclopentyl group.
Uniqueness
3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its cyclopentyl, pyrazole, and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H20N6O |
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Molecular Weight |
288.35 g/mol |
IUPAC Name |
5-[(1-cyclopentylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H20N6O/c1-19-12(14(15)21)6-13(18-19)16-7-10-8-17-20(9-10)11-4-2-3-5-11/h6,8-9,11H,2-5,7H2,1H3,(H2,15,21)(H,16,18) |
InChI Key |
OAJDCOTXSHFYMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CN(N=C2)C3CCCC3)C(=O)N |
Origin of Product |
United States |
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